molecular formula C18H14ClNO4 B11347964 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11347964
M. Wt: 343.8 g/mol
InChI Key: URCQHOVWGINNDN-UHFFFAOYSA-N
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Description

2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with 4-ethoxyphenyl acetic acid in the presence of a dehydrating agent to form the corresponding oxazole derivative. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of an oxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H14ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

(2-chlorophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14ClNO4/c1-2-22-13-9-7-12(8-10-13)17-11-15(20-24-17)18(21)23-16-6-4-3-5-14(16)19/h3-11H,2H2,1H3

InChI Key

URCQHOVWGINNDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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